molecular formula C21H16N4O2 B11577386 methyl 4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]benzoate

methyl 4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]benzoate

Cat. No.: B11577386
M. Wt: 356.4 g/mol
InChI Key: GSNSXRJLZYJKFL-NVNXTCNLSA-N
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Description

METHYL 4-{[(5Z)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}BENZOATE is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 4-{[(5Z)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 4-{[(5Z)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other cyclopenta[b]pyridine derivatives and benzoate esters. Compared to these compounds, METHYL 4-{[(5Z)-2-AMINO-3,7-DICYANO-4,6-DIMETHYL-5H-CYCLOPENTA[B]PYRIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to its specific functional groups and the potential for diverse applications. Some similar compounds include:

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]benzoate

InChI

InChI=1S/C21H16N4O2/c1-11-15(8-13-4-6-14(7-5-13)21(26)27-3)18-12(2)17(10-23)20(24)25-19(18)16(11)9-22/h4-8H,1-3H3,(H2,24,25)/b15-8-

InChI Key

GSNSXRJLZYJKFL-NVNXTCNLSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(=O)OC)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(=O)OC)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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